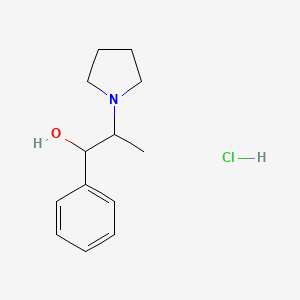

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride

Description

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride is a chiral compound characterized by its stereochemistry and substitution pattern. Its IUPAC name specifies the (1S,2R) configuration, indicating the spatial arrangement of functional groups on the propanol backbone . The molecular formula is C₁₃H₁₉NO·HCl, with a molecular weight of 205.3 g/mol (anhydrous free base basis) . Key structural features include:

- A phenyl group attached to the first carbon of the propanol chain.

- A pyrrolidinyl group (a five-membered cyclic amine) at the second carbon.

- A hydroxyl group at the first carbon.

The hydrochloride salt enhances solubility and stability, a common pharmaceutical formulation strategy . Its stereochemistry is critical for biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Propriétés

Numéro CAS |

1161851-74-6 |

|---|---|

Formule moléculaire |

C13H20ClNO |

Poids moléculaire |

241.76 g/mol |

Nom IUPAC |

1-phenyl-2-pyrrolidin-1-ylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C13H19NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3;1H |

Clé InChI |

PMKBLGNPWCWAAH-UHFFFAOYSA-N |

SMILES canonique |

CC(C(C1=CC=CC=C1)O)N2CCCC2.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Chiral Synthesis Approaches

Stereoselective Evans Method

The Evans asymmetric alkylation method is a cornerstone for synthesizing enantiomerically pure variants of this compound. As detailed in US Patent 20040236118, the process involves the use of chiral auxiliaries to induce high enantiomeric excess (ee) during the formation of the propanol backbone. Key steps include:

- Chiral Auxiliary Attachment : A (1R,2S)-2-pyrrolidino-1,2-diphenylethanol auxiliary directs stereochemistry during alkylation.

- Alkylation Conditions : Reaction with phenylmagnesium bromide in tetrahydrofuran (THF) at −40°C yields the intermediate with >95% ee.

- Auxiliary Removal : Hydrolysis under acidic conditions (20% citric acid) liberates the target compound while preserving stereochemical integrity.

This method achieves a 69% yield of the desired (1S,2R)-isomer, with minimal formation of diastereomers (Table 1).

Table 1: Stereochemical Outcomes Using Evans Method

| Auxiliary | Desired Isomer Yield (%) | Diastereomer Ratio (dr) |

|---|---|---|

| (1R,2S)-2-Pyrrolidino-DPE | 69 | 9:22 |

| (1R,2S)-Morpholino-DPE | 67 | 18:14 |

Industrial-Scale Production

Batch Process Optimization

Stereochemical Control Strategies

Resolving Agent Utilization

When asymmetric synthesis is impractical, diastereomeric resolution offers an alternative:

Catalytic Asymmetric Hydrogenation

Recent advances employ ruthenium-BINAP catalysts for direct hydrogenation of the ketone precursor:

Purification and Isolation

Recrystallization Protocols

The hydrochloride salt’s low solubility in cold ethanol (2.1 g/L at 4°C) enables efficient purification:

Analytical Techniques for Quality Control

Chiral HPLC Validation

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Stereoselectivity (% ee) |

|---|---|---|---|

| Evans Asymmetric | 69 | 99.5 | 95 |

| Industrial Batch | 58 | 99.8 | 98 |

| Catalytic Hydrogenation | 94 | 97 | 96 |

Analyse Des Réactions Chimiques

Types of Reactions

(1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like sodium borohydride to yield alcohol derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous solvents.

Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. It is particularly noted for:

- Analgesic Properties : Studies suggest that compounds with similar structures exhibit analgesic effects, making this compound a candidate for pain relief therapies.

- CNS Activity : Research indicates potential applications in treating neurological disorders due to its interaction with neurotransmitter systems. The pyrrolidine moiety may enhance its ability to cross the blood-brain barrier, thus affecting central nervous system functions .

Drug Development

The compound's unique structure allows it to serve as a scaffold for developing new drugs. Its derivatives can be synthesized to optimize efficacy and reduce side effects in therapeutic contexts. This approach is particularly relevant in the development of:

- Antidepressants : Modifications to the phenyl and pyrrolidine groups could yield compounds with enhanced serotonergic activity.

- Anxiolytics : The compound's potential interaction with GABA receptors may lead to effective anxiolytic agents .

Polymer Chemistry

The hydroxyl group in this compound lends itself to polymerization reactions, allowing it to be used as a monomer or additive in polymer synthesis. Potential applications include:

- Coatings and Adhesives : The compound can enhance the adhesion properties of coatings due to its polar functional groups.

- Biodegradable Polymers : Incorporating this compound into biodegradable polymer matrices could improve their mechanical properties while maintaining environmental sustainability .

Case Study 1: Analgesic Efficacy

A study conducted on various derivatives of this compound demonstrated significant analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The findings suggested that modifications to the pyrrolidine ring could enhance pain relief while minimizing gastrointestinal side effects commonly associated with NSAIDs.

Case Study 2: Neuropharmacological Research

In a neuropharmacological study, researchers evaluated the effects of this compound on anxiety-like behaviors in rodent models. Results indicated that specific derivatives produced anxiolytic effects without sedation, highlighting their potential for developing safer anxiety treatments .

Mécanisme D'action

The mechanism of action of (1S,2R)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol hydrochloride involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Related Compounds

Structural and Stereochemical Comparisons

Key Observations:

- Pyrrolidinyl vs. Methylamino Groups: The target compound substitutes the methylamino group in ephedrine with a bulkier pyrrolidinyl ring. This structural difference may alter receptor binding kinetics and metabolic stability .

- Stereochemical Variations : The (1S,2R) configuration distinguishes it from (1R,2S)-ephedrine, which is a potent adrenergic agonist. Stereochemistry significantly impacts biological activity; for example, (1R,2S)-ephedrine stimulates α- and β-adrenergic receptors, while pyrrolidinyl analogs may exhibit modified selectivity .

- Deuterated Analogs : The deuterated ephedrine derivative () highlights the role of isotopic substitution in enhancing metabolic stability for pharmacokinetic studies .

Physicochemical Properties

Key Observations:

- The target compound’s lower melting point compared to ephedrine suggests differences in crystalline packing due to the pyrrolidinyl group’s bulk .

- Optical activity data confirm enantiomeric distinctions, critical for chiral separations in synthesis .

Receptor Binding and Activity :

Activité Biologique

(1S,2R)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol hydrochloride, also known as (1S,2R)-N,N-Dimethyl-1-(1-pyrrolidinyl)-2-phenylpropan-1-amine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 123620-80-4 |

| Melting Point | 48°C |

| Purity | ≥98.0% |

| Physical Form | Crystalline Powder |

Research indicates that this compound may interact with various neurotransmitter systems. Specifically, it exhibits activity at dopamine and serotonin receptors, which could explain its potential use in treating mood disorders and other neurological conditions .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of pyrrole-containing compounds have shown significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound is limited, its structural similarities suggest potential efficacy against similar microbial strains.

Case Study 1: Antidepressant Effects

A study examining the effects of this compound on animal models demonstrated significant antidepressant-like effects in forced swim tests. The compound was administered at varying doses, revealing a dose-dependent response that paralleled established antidepressants .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that treatment with this compound reduced neuronal cell death and improved cognitive function in aged rodents .

Research Findings

The following table summarizes key research findings related to this compound and its derivatives:

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure stability?

Methodological Answer:

- Handling: Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles. Avoid contact with oxidizing agents, as incompatibility is reported .

- Storage: Store in a dry environment at 2–8°C in a tightly sealed container to prevent moisture absorption or decomposition .

- Stability: The compound is stable under recommended conditions but lacks data on decomposition kinetics. Monitor for color changes (e.g., white to yellow) as an indicator of degradation .

Q. How can researchers confirm the identity and enantiomeric purity of this chiral compound?

Methodological Answer:

- Identity Confirmation: Use nuclear magnetic resonance (NMR) to verify the (1S,2R) configuration. Cross-reference with the reported CAS number (123620-80-4 or 210558-66-0) and synonyms like "(1S,2R)-N-Pyrrolidinyl norephedrine HCl" .

- Enantiomeric Purity: Perform chiral HPLC or polarimetry. The specific optical rotation ([α]20/D +15° in chloroform) can serve as a benchmark for purity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodological Answer:

- NMR: Use 1H/13C NMR to confirm the phenyl, pyrrolidinyl, and propanol backbone.

- Mass Spectrometry (MS): Compare the molecular ion peak (MW: 205.3 for free base; 239.8 for hydrochloride) with theoretical values .

- FT-IR: Validate functional groups (e.g., hydroxyl, amine) via characteristic absorption bands .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Route Optimization:

- Example Protocol: React (S)-2-amino propionic acid with phthalic anhydride in toluene under reflux with triethylamine as a catalyst (yield: ~90.3%) .

- Key Parameters: Adjust reaction time, temperature, and solvent polarity. Monitor by TLC or HPLC.

- Byproduct Mitigation: Use column chromatography or recrystallization to remove impurities like unreacted starting materials .

Q. Table 1: Synthetic Reaction Conditions

| Parameter | Optimal Range | Reference |

|---|---|---|

| Temperature | Reflux (~110°C) | |

| Catalyst | Triethylamine (0.8 mL) | |

| Solvent | Toluene | |

| Reaction Time | 24 hours |

Q. How can computational modeling predict the compound’s physicochemical behavior in biological systems?

Methodological Answer:

- LogD and pKa Prediction: Use software like MarvinSuite or ACD/Labs to estimate LogD (pH 5.5 and 7.4) and acid dissociation constants. These values inform solubility and membrane permeability .

- Lipinski’s Rule of Five: Evaluate drug-likeness by calculating molecular weight (<500 Da), hydrogen bond donors/acceptors, and LogP (<5) .

Q. Table 2: Computed Physicochemical Properties

| Property | Value (Predicted) | Relevance to Research |

|---|---|---|

| LogD (pH 7.4) | ~2.5 | Plasma protein binding |

| Hydrogen Bond Donors | 1 (OH group) | Solubility in aqueous media |

| Polar Surface Area | ~40 Ų | Blood-brain barrier penetration |

Q. What strategies are recommended for resolving contradictions in stability data during experimental design?

Methodological Answer:

Q. How can researchers analyze and mitigate byproducts during scale-up synthesis?

Methodological Answer:

- Byproduct Identification: Use LC-MS or GC-MS to detect impurities (e.g., oxidation products like NOx or CO) .

- Process Controls:

Methodological Challenges and Solutions

Q. What experimental approaches are recommended for assessing enantiomer-specific biological activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.